![molecular formula C5H6F2N2O B177748 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol CAS No. 129922-58-3](/img/structure/B177748.png)
3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol
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Overview
Description
“3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C6H6F2N2O2 . It is related to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)boronic acid .
Chemical Reactions Analysis
Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions has been reported . Fluorine atoms can also be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H) or monofluoromethyl (CH2F) group .
Scientific Research Applications
Synthesis and Biological Activity
- Chemoselective Methylation : 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, a category that includes 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol, have been used in chemoselective N-methylation, leading to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity (Nemytova et al., 2018).
- Antifungal Activity : Novel amides derived from this compound exhibited moderate to excellent antifungal activity against various phytopathogenic fungi, with some compounds showing higher activity than standard treatments (Du et al., 2015).
Green Chemistry and Environmental Applications
- Biodegradable Catalysts : Cellulose sulfuric acid, an environmentally friendly biopolymer, has been used as a catalyst for the synthesis of derivatives of 1H-pyrazol-5-ols, demonstrating a commitment to eco-friendly and sustainable chemistry practices (Mosaddegh et al., 2010).
- Corrosion Inhibition in Petroleum Industry : Pyrazol derivatives, including those related to this compound, have been explored for their potential in corrosion inhibition of N80 steel in the petroleum industry, indicating their importance in industrial applications (Singh et al., 2020).
Synthesis and Chemical Properties
- Versatile Synthesis Methods : Efficient synthesis methods for related compounds, such as the electrochemically induced catalytic tandem Knoevenagel-Michael reaction, demonstrate the versatility and adaptability of these compounds in chemical synthesis (Elinson et al., 2008).
- Structural Investigation and Tautomerism : Studies on the tautomerism of related pyrazolones highlight the intriguing chemical properties of this class of compounds, which includes this compound (Arbačiauskienė et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol in the electron transport chain .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase (SDH) . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions in the citric acid cycle and the electron transport chain . This inhibition disrupts the normal energy production processes in the cell, leading to cell death .
Biochemical Pathways
The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle . In the electron transport chain, the reduction of ubiquinone to ubiquinol is prevented, hindering the production of ATP . The downstream effects include energy depletion in the cell, leading to cell death .
Result of Action
The result of the action of this compound is the death of the cells in which it is active . By inhibiting SDH, it disrupts the normal energy production processes in the cell, leading to cell death . This makes it effective as a fungicide, as it can kill the fungal cells it targets .
properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPKLIIXBPVCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562192 |
Source
|
Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129922-58-3 |
Source
|
Record name | 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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